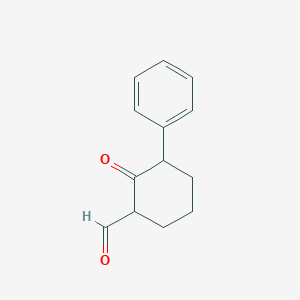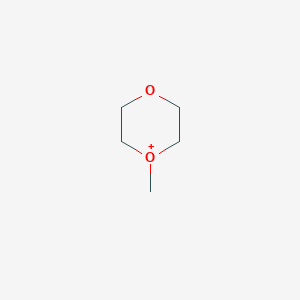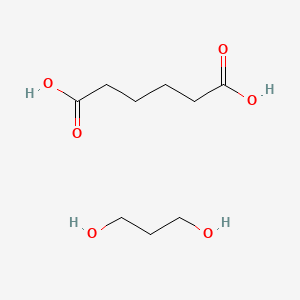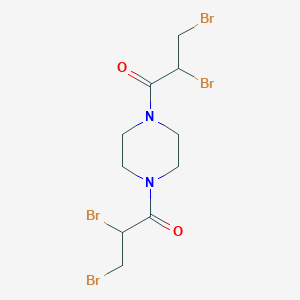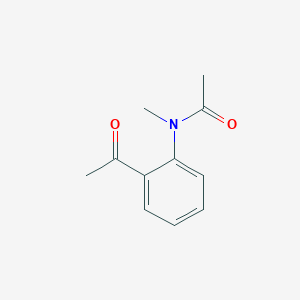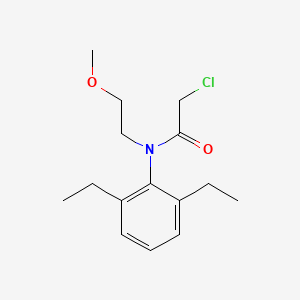
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridinyl group, a chlorophenyl group, and a methylpropyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester typically involves the reaction of 3-pyridinyl carbonimidothioic acid with 4-chlorobenzyl alcohol and 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Aplicaciones Científicas De Investigación
Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-[(4-chlorophenyl)methyl] O-(2-methylpropyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, O-((4-chlorophenyl)methyl) S-(2-methylpropyl) ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
51308-77-1 |
|---|---|
Fórmula molecular |
C17H19ClN2OS |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
S-(2-methylpropyl) N-[2-[(4-chlorophenyl)methyl]pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C17H19ClN2OS/c1-12(2)11-22-17(21)20-15-4-3-9-19-16(15)10-13-5-7-14(18)8-6-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
Clave InChI |
NPFSMKIILSXFHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC(=O)NC1=C(N=CC=C1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
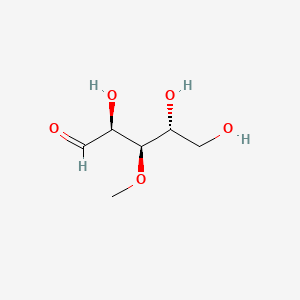


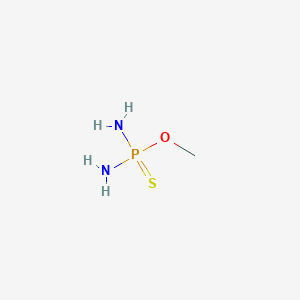
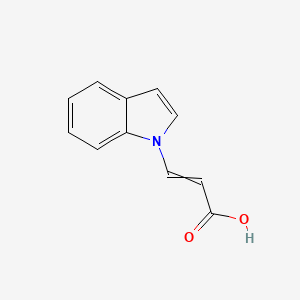
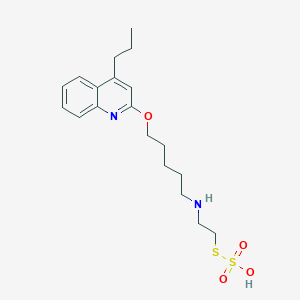
![2,3,3,3-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]propanoyl Fluoride](/img/structure/B14658780.png)
